molecular formula C6H12N2O2 B2545026 N'-hydroxyoxane-3-carboximidamide CAS No. 1344851-08-6

N'-hydroxyoxane-3-carboximidamide

Cat. No.: B2545026
CAS No.: 1344851-08-6
M. Wt: 144.174
InChI Key: KQIFZSQQUGJNSQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxyoxane-3-carboximidamide typically involves a multi-step process. One common method includes the reaction of tetrahydropyran-3-carboxylic acid with hydroxylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-hydroxyoxane-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxyoxane-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxyoxane-3-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxyoxane-3-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key feature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxyoxane-3-carboximidamide is unique due to its tetrahydropyran ring structure, which distinguishes it from other similar compounds. This structural feature may contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N'-hydroxyoxane-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFZSQQUGJNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(COC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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